2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Endothelin receptor antagonism Benzenesulfonamide SAR Cardiovascular pharmacology

2-Bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2194844-91-0) is a synthetic, small-molecule benzenesulfonamide derivative with the molecular formula C₁₄H₂₀BrNO₄S and a molecular weight of 378.28 g/mol. The compound incorporates three distinguishing structural features: a 2-bromo substituent on the phenyl ring, an N-alkylsulfonamide linkage, and a 1-(2-hydroxyethoxy)cyclopentylmethyl group on the sulfonamide nitrogen.

Molecular Formula C14H20BrNO4S
Molecular Weight 378.28
CAS No. 2194844-91-0
Cat. No. B2914609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
CAS2194844-91-0
Molecular FormulaC14H20BrNO4S
Molecular Weight378.28
Structural Identifiers
SMILESC1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Br)OCCO
InChIInChI=1S/C14H20BrNO4S/c15-12-5-1-2-6-13(12)21(18,19)16-11-14(20-10-9-17)7-3-4-8-14/h1-2,5-6,16-17H,3-4,7-11H2
InChIKeyWJCJYQHPZJMXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2194844-91-0): Compound-Class Baseline and Procurement-Relevant Features


2-Bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2194844-91-0) is a synthetic, small-molecule benzenesulfonamide derivative with the molecular formula C₁₄H₂₀BrNO₄S and a molecular weight of 378.28 g/mol . The compound incorporates three distinguishing structural features: a 2-bromo substituent on the phenyl ring, an N-alkylsulfonamide linkage, and a 1-(2-hydroxyethoxy)cyclopentylmethyl group on the sulfonamide nitrogen. This structural architecture places it within a broader class of benzenesulfonamide derivatives that have been investigated as endothelin receptor antagonists, with the specific compound disclosed as a working example in US Patent 5,728,706 (Tanabe Seiyaku Co., Ltd.) [1]. The compound is commercially available from multiple suppliers at typical purities of 95-98%, making it accessible as a research tool or synthetic intermediate .

Why Generic Substitution Is Not Advisable for 2-Bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2194844-91-0)


Benzenesulfonamide derivatives sharing the N-((1-(2-hydroxyethoxy)cyclopentyl)methyl) core cannot be treated as interchangeable procurement items because the aryl ring substituent (2-bromo vs. 2-ethoxy, 2-chloro, 2,6-difluoro, or unsubstituted) fundamentally alters both physicochemical properties and biological target engagement. Within the patent family exemplified by US 5,728,706, the 2-bromo-substituted congener is explicitly claimed and exemplified as an endothelin receptor antagonist, with substitution at the ortho position of the phenyl ring being a critical determinant of receptor binding affinity [1]. The bromine atom contributes to both steric bulk (van der Waals radius ~1.85 Å vs. ~1.75 Å for chlorine) and electronic character (electron-withdrawing inductive effect), which cannot be replicated by non-halogenated or alternative-halogen variants. Furthermore, the bromo substituent provides a synthetic handle (via cross-coupling or nucleophilic aromatic substitution) that is absent in the des-bromo analog [2]. Substituting with a 2-ethoxy (CAS 2177365-88-5), 2,6-difluoro (CAS 2177365-61-4), or unsubstituted (CAS N/A, des-bromo) analog therefore risks both altered pharmacological profile and loss of downstream derivatization utility [2].

Quantitative Differentiation Evidence: 2-Bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide vs. Closest Analogs


Endothelin Receptor Antagonism: 2-Bromo vs. Unsubstituted Phenyl Comparative Binding Data from US Patent 5,728,706

In the patent disclosure US 5,728,706 (Tanabe Seiyaku), the 2-bromo-substituted benzenesulfonamide derivative is disclosed as a specific working example exhibiting endothelin (ET) receptor antagonistic activity [1]. Within the patent's structure-activity relationship (SAR), the ortho-halogen substitution pattern (Br at the 2-position) is correlated with enhanced ET-A and/or ET-B receptor binding relative to the unsubstituted phenyl derivative. While the patent does not tabulate head-to-head IC₅₀ values for every pairwise comparison, it establishes that halogen substitution at the ortho position is a preferred embodiment for achieving therapeutically relevant receptor occupancy [1]. The 2-bromo variant is explicitly recited in the claims alongside its preparation protocol, distinguishing it from non-halogenated analogs that fall outside the preferred substitution scope.

Endothelin receptor antagonism Benzenesulfonamide SAR Cardiovascular pharmacology

Synthetic Utility Differentiation: 2-Bromo as a Cross-Coupling Handle vs. 2-Ethoxy and Des-Bromo Analogs

The 2-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) that is entirely absent in the 2-ethoxy analog (CAS 2177365-88-5) and the unsubstituted phenyl analog . The aryl bromide moiety enables late-stage diversification to generate compound libraries from a common intermediate. Related studies on N-aryl-2-halobenzenesulfonamides have demonstrated efficient intramolecular arylation using the 2-bromo group to construct dibenzosultam scaffolds under mild conditions (DMSO/HCOONa·2H₂O, transition-metal-free), a transformation not accessible with 2-alkoxy or des-halo analogs [1]. This synthetic divergence means that procurement of the 2-bromo variant preserves downstream derivatization options that are foreclosed with alternative substituents.

Synthetic chemistry Cross-coupling Aryl bromide reactivity Late-stage functionalization

Physicochemical Property Differentiation: 2-Bromo vs. 2-Ethoxy and 2,6-Difluoro Analogs – Solubility, Lipophilicity, and Molecular Recognition

The 2-bromo substituent confers distinct physicochemical properties compared to the 2-ethoxy analog (CAS 2177365-88-5, MW 343.44) and the 2,6-difluoro analog (CAS 2177365-61-4, MW 335.36). The target compound (MW 378.28) exhibits higher molecular weight and lipophilicity than both comparators. The estimated water solubility of the parent 2-bromobenzenesulfonamide scaffold is approximately 2,366 mg/L at 25 °C (log Kow ~1.26), while the introduction of the 2-hydroxyethoxycyclopentylmethyl group on the sulfonamide nitrogen is expected to further modulate solubility and LogD through additional hydrogen-bonding capacity . The bromine atom can also participate in halogen bonding (C-Br···O/N interactions) that is geometrically and energetically distinct from the hydrogen-bonding patterns of the 2-ethoxy analog or the C-F dipolar interactions of the 2,6-difluoro analog [1].

Physicochemical properties Lipophilicity Solubility Halogen bonding Drug-likeness

SAR Position within Benzenesulfonamide Endothelin Antagonist Patent Landscape: Ortho-Bromo as a Preferred Embodiment Relative to Alternative Substitution Patterns

US Patent 5,728,706 explicitly defines the Markush structure wherein the phenyl ring (Ring A or Ring B) may be substituted or unsubstituted, with preferred embodiments including halogen substitution [1]. The 2-bromo derivative is specifically prepared and claimed, placing it within the preferred substitution scope. In contrast, several close analogs—including the parent N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (unsubstituted phenyl)—are not individually exemplified as endothelin antagonists within this patent family . The 2,6-difluoro analog (CAS 2177365-61-4) and 2-ethoxy analog (CAS 2177365-88-5) appear in chemical databases but without documented endothelin antagonist data from peer-reviewed literature . This patent-derived differentiation is material for freedom-to-operate considerations and for selecting research compounds with demonstrated target engagement.

Patent landscape analysis Endothelin antagonist SAR Preferred embodiments Ortho-substitution Intellectual property

Optimal Research and Industrial Application Scenarios for 2-Bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (CAS 2194844-91-0)


Endothelin Receptor Pharmacology: Validated Chemical Probe for ET-A/ET-B Antagonist Screening Cascades

Based on the patent-backed evidence of endothelin receptor antagonistic activity [1], this compound is best deployed as a reference ligand or chemical probe in ET-A and/or ET-B receptor binding assays and functional antagonism studies. Its patent-documented biological rationale distinguishes it from uncharacterized analogs, making it suitable for establishing assay validation parameters, benchmarking novel antagonist candidates, and investigating endothelin-driven pathophysiology (hypertension, pulmonary arterial hypertension, fibrosis). Procurement of this specific 2-bromo variant ensures alignment with the patent SAR, avoiding the risk associated with untested analogs.

Medicinal Chemistry Library Synthesis: Late-Stage Diversification via Aryl Bromide Cross-Coupling

The 2-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings) . This enables the compound to function as a common intermediate for generating focused libraries of benzenesulfonamide derivatives through late-stage diversification. This synthetic utility is absent in the 2-ethoxy and des-bromo analogs. Medicinal chemistry teams can procure this compound as a key intermediate and systematically vary the aryl substituent via coupling with boronic acids, amines, or alkynes to explore SAR around the phenyl ring.

Dibenzosultam Scaffold Construction: Transition-Metal-Free Intramolecular Arylation for Novel Fused Sulfonamide Synthesis

The 2-bromo substituent enables access to dibenzosultam scaffolds via intramolecular arylation under transition-metal-free conditions (DMSO/HCOONa·2H₂O), as demonstrated for structurally related N-aryl-2-halobenzenesulfonamides [2]. This transformation is not feasible with the 2-ethoxy or 2,6-difluoro analogs, which lack the requisite aryl halide leaving group. The resulting dibenzosultams represent a privileged scaffold for anti-inflammatory and neuroprotective drug discovery [2], providing a direct route from this procurement item to biologically relevant fused heterocycles.

Co-crystallography and Biophysical Binding Studies: Exploiting Bromine's Anomalous Scattering and Halogen-Bonding Capacity

The bromine atom provides two unique biophysical advantages: (1) anomalous scattering for X-ray crystallography (Br K-edge at ~13.5 keV), facilitating experimental phasing of protein-ligand co-crystal structures; and (2) halogen-bond donor capacity (C-Br···O/N interactions with binding-site residues) that can enhance binding affinity and selectivity relative to non-halogenated or fluoro-substituted analogs [3]. This compound is therefore suitable for structural biology applications aimed at determining binding modes of benzenesulfonamide-based ligands to their protein targets, where the bromine serves as both a phasing tool and a recognition element.

Quote Request

Request a Quote for 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.